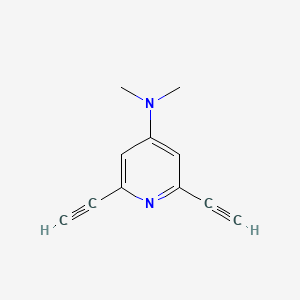![molecular formula C20H38O3 B12542444 2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane CAS No. 142088-54-8](/img/structure/B12542444.png)
2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane is a chemical compound with a complex structure that includes a methoxy group and a tetradecene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane typically involves the reaction of a tetradecene derivative with a methoxy group under specific conditions. The process may include steps such as:
Formation of the Tetradecene Chain: This can be achieved through various organic synthesis methods, including the use of Grignard reagents or Wittig reactions.
Introduction of the Methoxy Group: This step involves the use of methanol or other methoxy-containing reagents under acidic or basic conditions to introduce the methoxy group.
Cyclization to Form the Oxane Ring: The final step involves cyclization, which can be facilitated by using catalysts or specific reaction conditions to form the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen or other reducing agents.
Substitution: The methoxy group or other parts of the molecule can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial or anti-inflammatory properties.
Medicine: Investigated for potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals, polymers, or other industrial products.
Mécanisme D'action
The mechanism of action of 2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane involves its interaction with specific molecular targets and pathways. The methoxy group and tetradecene chain can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-11-(2-methoxyphenyl)-4,6,10-trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-ol
- 6-Methoxyflavanone
- 3,4,5-Trihydroxy-6-{[8-methoxy-6-(3-methylbut-2-en-1-yl)-2-oxo-2H-chromen-7-yl]oxy}oxane-2-carboxylic acid
Uniqueness
2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane is unique due to its specific structure, which includes a long tetradecene chain and a methoxy group
Propriétés
Numéro CAS |
142088-54-8 |
|---|---|
Formule moléculaire |
C20H38O3 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
2-(7-methoxytetradec-4-enoxy)oxane |
InChI |
InChI=1S/C20H38O3/c1-3-4-5-6-9-14-19(21-2)15-10-7-8-12-17-22-20-16-11-13-18-23-20/h7,10,19-20H,3-6,8-9,11-18H2,1-2H3 |
Clé InChI |
FNPZQIJVXCCZJY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CC=CCCCOC1CCCCO1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



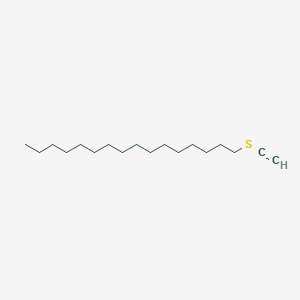

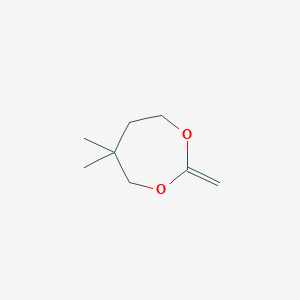
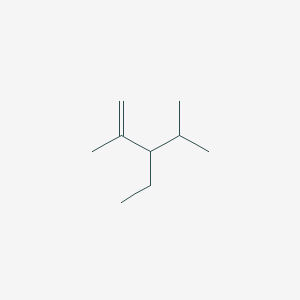
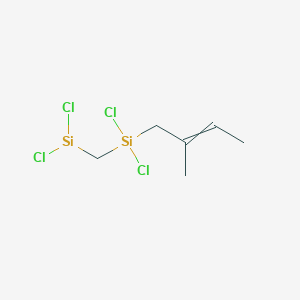
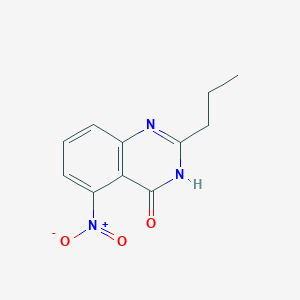
![2(1H)-Quinolinone, 3-[bis(acetyloxy)methyl]-1-hexyl-4-methoxy-](/img/structure/B12542409.png)
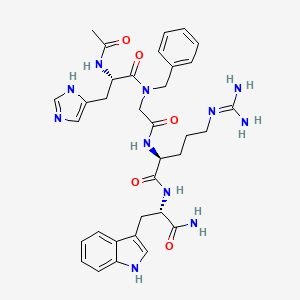
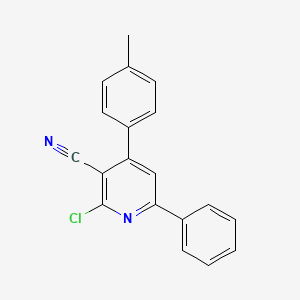
![6-(4-Nitrophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12542419.png)
![7-Methyl-3-phenyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B12542421.png)
![Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12542428.png)
